4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline
Description
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline is a chlorinated anthracene-based compound featuring a conjugated ethenyl bridge linking a 10-chloroanthracene moiety to an N,N-diphenylaniline group. This structure combines electron-deficient anthracene (due to the chloro substituent) with electron-rich diphenylaniline, creating a push-pull system conducive to charge transfer. Such properties make it relevant in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices .
Properties
CAS No. |
644996-79-2 |
|---|---|
Molecular Formula |
C34H24ClN |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
4-[2-(10-chloroanthracen-9-yl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C34H24ClN/c35-34-32-17-9-7-15-29(32)31(30-16-8-10-18-33(30)34)24-21-25-19-22-28(23-20-25)36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-24H |
InChI Key |
OIKVHFZJBOFGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline typically involves a multi-step process. One common method starts with the preparation of 10-chloroanthracene, which is then subjected to a series of reactions to introduce the ethenyl and diphenylaniline groups. The key steps include:
Chlorination of Anthracene: Anthracene is chlorinated to produce 10-chloroanthracene.
Formation of Ethenyl Intermediate: The 10-chloroanthracene is reacted with an appropriate reagent to introduce the ethenyl group.
Coupling with Diphenylaniline: The ethenyl intermediate is then coupled with diphenylaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
Scientific Research Applications
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline (C29H27ClN2)
- Key Differences: Chlorine Position: The chlorine is at the 9-position of an acridine core, compared to the 10-position on anthracene in the target compound. Acridine’s nitrogen atom introduces additional electron-withdrawing effects, altering charge transport properties . Bridge Type: A single bond (non-conjugated) between anthracene and aniline limits conjugation, resulting in shorter absorption wavelengths than the ethenyl-bridged target compound .
1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine
- Key Differences: Chlorination: Dichloro substitution increases electron deficiency but may reduce synthetic yield due to steric and electronic challenges . Bridge Structure: An ethano (saturated) bridge disrupts conjugation, reducing optical activity compared to the ethenyl bridge in the target compound .
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
- Key Differences: Core Structure: Phenothiazine (a sulfur- and nitrogen-containing heterocycle) offers redox activity distinct from anthracene. Substituent: The nitro group is a stronger electron-withdrawing group than chlorine, enhancing charge transfer but increasing sensitivity to nucleophilic attack .
Electronic and Optical Properties
- Conjugation Impact : Ethenyl bridges (target compound) balance conjugation length and synthetic feasibility, whereas ethynyl bridges (e.g., ) offer extended conjugation but require more complex synthesis.
- Chlorine vs. Nitro : Chlorine provides moderate electron withdrawal, improving electron affinity without excessive reactivity, unlike nitro groups .
Biological Activity
The compound 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline (CAS Number: 644996-79-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant case studies.
Molecular Structure and Characteristics:
- Molecular Formula: C34H24ClN
- Molecular Weight: 482.014 g/mol
- LogP: 10.286 (indicating high lipophilicity)
The compound features a chloroanthracene moiety, which is known to influence its biological interactions due to its planar structure and ability to intercalate with DNA.
| Property | Value |
|---|---|
| Molecular Formula | C34H24ClN |
| Molecular Weight | 482.014 g/mol |
| LogP | 10.286 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline primarily stems from its ability to interact with various biological macromolecules, including proteins and nucleic acids. The following mechanisms have been proposed:
- DNA Intercalation: The aromatic structure allows it to intercalate between DNA base pairs, potentially leading to mutagenic effects.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to cytotoxicity.
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity Studies:
- A study conducted on human cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects, with IC50 values indicating potent activity against various cancer types. The mechanism was attributed to DNA damage and subsequent apoptosis induction.
-
Genotoxicity Assessment:
- In vitro assays showed that exposure to this compound resulted in increased mutation rates in bacterial strains, suggesting a potential for genotoxicity. Further studies are required to elucidate the exact pathways involved.
-
Antioxidant Activity:
- Research has indicated that the compound may possess antioxidant properties, countering oxidative stress induced by environmental toxins. This dual role as both a pro-oxidant and antioxidant highlights its complex biological profile.
Summary of Findings
| Study Type | Findings |
|---|---|
| Cytotoxicity | Significant activity against cancer cells |
| Genotoxicity | Increased mutation rates in bacterial assays |
| Antioxidant Activity | Potential antioxidant properties observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
